molecular formula C21H20N4O2S B2822820 2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide CAS No. 540762-89-8

2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide

Cat. No.: B2822820
CAS No.: 540762-89-8
M. Wt: 392.48
InChI Key: GUNAINMKOZOFCH-OWTPYQNBSA-N
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Description

2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide is a complex organic compound featuring a thiazolidinone core, a hydrazone linkage, and a substituted acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide typically involves multiple steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable thioamide with chloroacetic acid under basic conditions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazolidinone derivative with an appropriate hydrazine derivative, such as phenylhydrazine, under acidic or neutral conditions.

    Acetamide Substitution: The final step involves the acylation of the hydrazone-thiazolidinone intermediate with p-tolyl acetic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding amine derivatives.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oximes, nitriles.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its ability to form stable complexes with metal ions, which can be used in catalysis and material science.

Biology

Biologically, it has shown promise as an antimicrobial agent, effective against a range of bacterial and fungal pathogens. Its hydrazone linkage is particularly important for its biological activity.

Medicine

In medicine, it is being investigated for its anti-inflammatory and anticancer properties. The compound has been shown to inhibit certain enzymes and pathways involved in inflammation and cancer cell proliferation.

Industry

Industrially, it could be used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.

Mechanism of Action

The mechanism of action of 2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenase (COX) involved in inflammation.

    DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

    Metal Chelation: Its ability to chelate metal ions can disrupt metalloprotein functions in microbial cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone core and are known for their antidiabetic properties.

    Hydrazones: Compounds with hydrazone linkages are widely studied for their antimicrobial and anticancer activities.

    Acetamides: Substituted acetamides are common in pharmaceuticals for their diverse biological activities.

Uniqueness

What sets 2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide apart is its combination of these functional groups, which imparts a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(2E)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-15-9-11-17(12-10-15)23-19(26)14-18-20(27)24-21(28-18)25-22-13-5-8-16-6-3-2-4-7-16/h2-13,18H,14H2,1H3,(H,23,26)(H,24,25,27)/b8-5+,22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNAINMKOZOFCH-OWTPYQNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC=CC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C=C\C3=CC=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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